molecular formula C9H15NO2 B8643845 2-Cyano-2-propylpentanoic acid CAS No. 66546-91-6

2-Cyano-2-propylpentanoic acid

Cat. No. B8643845
M. Wt: 169.22 g/mol
InChI Key: UZRGQIZTJOPZGE-UHFFFAOYSA-N
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Patent
US04155929

Procedure details

Process for the preparation of di-n-propylacetonitrile of the formula: ##STR5## whereby, (a) sodium n-propylate in n-propanol medium is added to a reaction medium which is formed of a cyanacetate of general formula: ##STR6## in which R represents an alkyl radical having from 1 to 4 carbon atoms, and n-propyl bromide or iodide, the alkylation reaction taking place under reflux at atmospheric pressure, (b) the crude ester obtained is saponified at a temperature between 30° and 70° C. with a 10 to 20% by weight solution of sodium hydroxide or potassium hydroxide in the proportion of 1.25 to 2 mols of sodium or potassium hydroxide per mol of crude ester, the resulting salt is acidified with a strong acid at a temperature not exceeding 40° C., to give crude di-n-propyl cyanacetic acid, (c) which is decarboxylated solely by heating, in the absence of any supplementary agent, at a temperature between 140° C. and 190° C., so as to obtain the di-n-propylacetonitrile.
[Compound]
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.625 (± 0.375) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1]CCBr.[I-].[CH2:6]([CH:9]([CH2:12][CH2:13][CH3:14])[C:10]#[N:11])[CH2:7][CH3:8].[OH-:15].[Na+].[OH-:17].[K+].[Na]>>[CH2:6]([C:9]([CH2:12][CH2:13][CH3:14])([C:10]#[N:11])[C:1]([OH:17])=[O:15])[CH2:7][CH3:8] |f:3.4,5.6,^1:18|

Inputs

Step One
Name
alkyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)C(C#N)CCC
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1.625 (± 0.375) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the alkylation reaction
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
exceeding 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(CC)C(C(=O)O)(C#N)CCC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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